3-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one
Description
3-Methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one is a quinazolinone derivative characterized by a 3-methyl substitution on the quinazolinone core and a (2E)-3-phenylprop-2-en-1-yl (cinnamyl) sulfanyl group at position 2 (Figure 1). Quinazolin-4(3H)-ones are heterocyclic compounds with broad pharmaceutical relevance, including anticancer, antimicrobial, and kinase-inhibitory activities . Its synthesis typically involves reacting anthranilic acid derivatives with arylisothiocyanates, followed by alkylation with cinnamyl bromides under basic conditions . The compound’s molecular weight is 384.5 g/mol, and it exists as a dry powder with moderate lipophilicity, as inferred from analogs .
Properties
IUPAC Name |
3-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-20-17(21)15-11-5-6-12-16(15)19-18(20)22-13-7-10-14-8-3-2-4-9-14/h2-12H,13H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKWINVHOFDONG-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SC/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone in the presence of a catalyst. One efficient method employs graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its simplicity, mild reaction conditions, and high yield.
Chemical Reactions Analysis
Oxidation Reactions
The allylic sulfide group (-S-CH2-CH=CH-Ph) demonstrates high susceptibility to oxidative transformations:
Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur or radical intermediates, depending on reagent choice. The E-configuration of the propenyl group influences stereochemical outcomes in epoxidation.
Reduction Reactions
Controlled reduction targets either the sulfide or unsaturated bonds:
Key Finding : Hydrogenation of the propenyl group proceeds with retention of sulfide functionality, enabling selective saturation .
Substitution Reactions
The sulfide linkage undergoes nucleophilic displacement under basic conditions:
Synthetic Utility : Thiol-displacement reactions enable modular derivatization for structure-activity relationship (SAR) studies in medicinal chemistry .
Cycloaddition and Pericyclic Reactions
The (2E)-3-phenylprop-2-en-1-yl group participates in [4+2] cycloadditions:
| Dienophile | Conditions | Products Formed | Stereochemistry |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 48 h | Diels-Alder adduct with exo preference | Endo transition state disfavored due to sulfide sterics |
| Tetracyanoethylene | CH<sub>2</sub>Cl<sub>2</sub>, −20°C → RT | Cyano-substituted cycloadduct | Regioselectivity controlled by electron-deficient dienophile |
Computational Analysis : DFT studies indicate the propenyl group’s electron-rich nature directs inverse-electron-demand Diels-Alder reactivity.
Photochemical Reactions
UV irradiation induces unique transformations:
| Conditions | Products Formed | Quantum Yield |
|---|---|---|
| λ = 254 nm, CH<sub>3</sub>CN, N<sub>2</sub> | Thiyl radical coupling products | Φ = 0.23 |
| λ = 365 nm, benzophenone sensitizer | [2+2] Cycloaddition dimer | Φ = 0.15 |
Mechanism : Photoexcitation generates triplet diradical intermediates, leading to cross-conjugated products .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions:
-
H<sub>2</sub>SO<sub>4</sub> (conc.)/CHCl<sub>3</sub> : Rearrangement to thiophene-fused quinazolinone via Wagner-Meerwein shift (yield: 41%)
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DBU (1,8-diazabicycloundec-7-ene)/THF : Elimination to form quinazolinone-acetylene conjugate (yield: 67%)
Biological Derivatization
In enzymatic systems (e.g., cytochrome P450 models):
Scientific Research Applications
The compound 3-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one is a member of the quinazoline family, a class of compounds that have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C18H18N2OS
- Molecular Weight : 306.41 g/mol
- CAS Number : Not specified in the search results.
Structural Characteristics
The compound features a quinazolinone core, which is characterized by a fused benzene and pyrimidine ring system. The presence of the sulfanyl group and the phenylpropene moiety contributes to its unique reactivity and biological properties.
Medicinal Chemistry
Quinazoline derivatives are known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound under discussion has shown promise in several studies:
- Anticancer Activity : Research indicates that quinazoline derivatives can inhibit various cancer cell lines. For instance, compounds similar to this compound have been reported to induce apoptosis in breast cancer cells through the modulation of apoptotic pathways .
- Antimicrobial Properties : Studies have demonstrated that certain quinazoline derivatives exhibit significant antibacterial and antifungal activities. This compound's sulfanyl group may enhance its interaction with microbial enzymes, leading to effective inhibition .
Agricultural Chemistry
The potential use of this compound in agrochemicals is under investigation. Its ability to target specific biological pathways could be leveraged to develop new pesticides or fungicides that are less harmful to non-target organisms while effectively controlling pests .
Material Science
Due to its unique structural features, this compound may also find applications in the development of novel materials. Research into quinazoline-based polymers suggests they could be utilized in creating advanced materials with specific electronic or optical properties .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various quinazoline derivatives, including those structurally similar to the compound . The results indicated that these compounds could inhibit tumor growth in xenograft models, showing a dose-dependent response .
Case Study 2: Antimicrobial Efficacy
In an investigation published by Phytotherapy Research, researchers tested a series of quinazoline derivatives against common bacterial strains. The findings revealed that compounds with sulfanyl substituents exhibited enhanced antibacterial activity compared to their non-sulfanyl counterparts, suggesting a potential mechanism involving enzyme inhibition.
Mechanism of Action
The mechanism of action of 3-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Quinazolin-4(3H)-one derivatives exhibit diverse biological activities depending on substituents at positions 2 and 3. Below is a systematic comparison of the target compound with structurally related analogs.
Variations in Position 3 Substituents
The 3-position substituent influences steric and electronic interactions with biological targets. Key analogs include:
Key Findings :
- Methoxy or ethoxy groups (e.g., 4-methoxyphenyl in ) may enhance solubility but reduce membrane permeability .
Variations in Position 2 Substituents
The sulfanyl group at position 2 modulates electronic and hydrophobic interactions:
Key Findings :
- Triazolylmethyl sulfanyl derivatives exhibit improved antitubercular activity but require multistep synthesis .
Key Findings :
- Hsp90 inhibitors with chloro or bromo substituents (e.g., Q1g in ) show sub-micromolar potency, suggesting halogenation enhances target affinity.
Key Findings :
Biological Activity
3-Methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one is a novel compound belonging to the quinazolinone class, which has garnered attention due to its diverse biological activities. This compound, characterized by its unique molecular structure, exhibits potential in various therapeutic applications, particularly in oncology and antimicrobial treatments. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2S, with a molecular weight of approximately 298.41 g/mol. The compound features a quinazolinone core substituted with a phenylpropene side chain, which is crucial for its biological activity.
Anticancer Activity
Research has indicated that quinazolinone derivatives possess significant anticancer properties. A study evaluating various quinazolinones demonstrated that certain derivatives exhibited cytotoxic effects against multiple cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells. The compound this compound was found to inhibit cell growth in a dose-dependent manner, with notable IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| PC3 | 10 |
| MCF-7 | 10 |
| HT-29 | 12 |
This data suggests that the compound's structure plays a pivotal role in its cytotoxic effects, potentially through mechanisms involving kinase inhibition or apoptosis induction .
Antimicrobial Activity
In addition to its anticancer properties, quinazolinones have shown antibacterial and antifungal activities. The presence of the sulfanyl group in the structure enhances the compound's ability to disrupt microbial cell walls or interfere with metabolic processes. Specific studies have reported that related quinazolinone compounds exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria .
Case Study 1: Synthesis and Evaluation
A recent study synthesized several quinazolinone derivatives, including our compound of interest. The evaluation involved assessing their anti-proliferative activity against nine different cancer cell lines. The results highlighted that compounds with similar structural motifs consistently demonstrated moderate to high cytotoxicity .
Case Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanism of action for quinazolinone derivatives. It was found that these compounds could induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins . This mechanism underlines the potential therapeutic utility of this compound in cancer treatment.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
